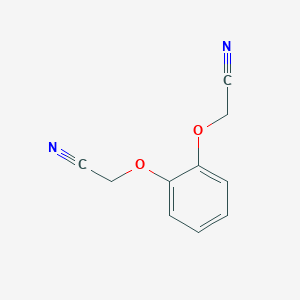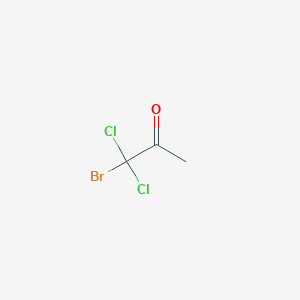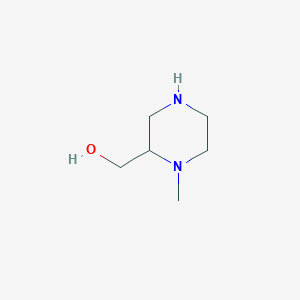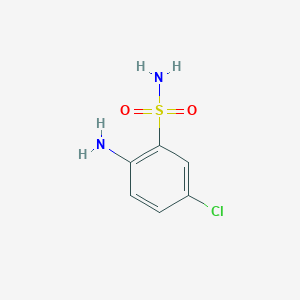
5,6-二羟基-1H-吲哚-2-羧酸
描述
5,6-Dihydroxy-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H7NO4. It is a derivative of indole and is known for its role as a precursor in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes
科学研究应用
5,6-Dihydroxy-1H-indole-2-carboxylic acid has several scientific research applications:
Biology: This compound is a substrate for tyrosinase, an enzyme involved in melanin biosynthesis.
Industry: It is used in the production of melanin-based materials and pigments for various applications.
作用机制
Target of Action
The primary target of 5,6-Dihydroxy-1H-indole-2-carboxylic acid (5,6-DHICA) is tyrosinase , an enzyme responsible for the oxidation of phenolic compounds . This compound is a substrate for tyrosinase and plays a crucial role in the biosynthesis of melanin, a natural pigment found in most organisms .
Mode of Action
5,6-DHICA interacts with tyrosinase, undergoing oxidation to form the corresponding 5,6-indolequinone-2-carboxylic acid . This reaction promotes the incorporation of 5,6-DHICA units into eumelanin, a type of melanin .
Biochemical Pathways
The biochemical pathway affected by 5,6-DHICA is the melanin biosynthesis pathway . Melanin is a natural pigment that protects tissues from harmful UV radiation . The oxidation of 5,6-DHICA by tyrosinase is a key step in the formation of eumelanin .
Result of Action
The oxidation of 5,6-DHICA leads to the formation of eumelanin, contributing to skin pigmentation and photoprotection . Additionally, 5,6-DHICA has been used as a photosensitizing agent in the treatment of cervical and skin cancer .
Action Environment
Environmental factors such as exposure to oxygen can influence the action of 5,6-DHICA. For instance, oxidation via O2 exposure can result in molecular rearrangement . Furthermore, the compound’s action can be influenced by its solubility in different solvents .
生化分析
Biochemical Properties
5,6-Dihydroxy-1H-indole-2-carboxylic acid interacts with various enzymes and proteins. It is a substrate of the enzyme tyrosinase, which is involved in the biosynthesis of melanin . The nature of these interactions is governed by hydrogen bonding and weak interactions of the catechol group .
Cellular Effects
The compound influences cell function by acting as a photosensitizing agent . It has been used in the treatment of cervical cancer and skin cancer
Molecular Mechanism
At the molecular level, 5,6-Dihydroxy-1H-indole-2-carboxylic acid exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit tyrosinase, an enzyme responsible for melanin production .
Temporal Effects in Laboratory Settings
The effects of 5,6-Dihydroxy-1H-indole-2-carboxylic acid change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxy-1H-indole-2-carboxylic acid vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.
Metabolic Pathways
5,6-Dihydroxy-1H-indole-2-carboxylic acid is involved in the metabolic pathways of melanin biosynthesis . It interacts with enzymes such as tyrosinase and may affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
5,6-Dihydroxy-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of indole with phenol under specific conditions . Another method includes the use of potassium hydrogencarbonate, sodium hydroxide, and potassium hexacyanoferrate (III) in water under an inert atmosphere . These reactions typically require controlled temperatures and anaerobic conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5,6-Dihydroxy-1H-indole-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5,6-Dihydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various indole derivatives.
相似化合物的比较
Similar Compounds
5,6-Dihydroxyindole: Another melanin precursor with similar properties but lacking the carboxylic acid group.
5,6-Dimethoxyindole-2-carboxylic acid: A derivative with methoxy groups instead of hydroxyl groups, affecting its reactivity and applications.
L-DOPA (3,4-Dihydroxyphenylalanine): A well-known compound used in the treatment of Parkinson’s disease, structurally similar but with different functional groups.
Uniqueness
5,6-Dihydroxy-1H-indole-2-carboxylic acid is unique due to its dual hydroxyl groups and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. Its role as a melanin precursor and potential antiviral agent highlights its importance in both biological and medicinal chemistry.
属性
IUPAC Name |
5,6-dihydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGOBNOJKXZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197327 | |
| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4790-08-3 | |
| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIHYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M6LZR326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ratio of DHICA to 5,6-dihydroxyindole (DHI) impact the antioxidant properties of eumelanin, and what is the significance of this for photoprotection?
A1: Research suggests that the ratio of DHICA to DHI significantly influences the antioxidant properties of eumelanin, directly impacting its photoprotective capabilities. The study found that bond dissociation enthalpies (BDEs) – a key factor in determining antioxidant capacity – are influenced by the relative abundance of DHICA and DHI []. This finding provides a molecular-level explanation for the observed variation in eumelanin's antioxidant properties depending on its DHICA/DHI composition. A higher DHICA content appears to enhance eumelanin's ability to neutralize free radicals, thereby bolstering its photoprotective function. This understanding is crucial for unraveling the complex mechanisms underlying eumelanin's role in mitigating UV-induced damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)


![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)




![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
